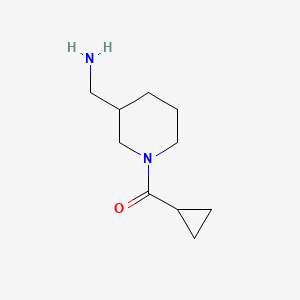

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone

Description

(3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone (IUPAC name: 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine) is a small organic molecule with the molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.27 g/mol . It features a piperidine ring substituted with an aminomethyl group at the 3-position and a cyclopropane carbonyl moiety at the 1-position. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors.

Properties

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABOPQWLLMHQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660743 | |

| Record name | [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-36-6 | |

| Record name | [3-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, drawing from various studies and data sources.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an aminomethyl group and a cyclopropyl ketone moiety. This structural configuration is pivotal for its interaction with biological targets.

Piperidine derivatives, including this compound, have been shown to interact with multiple biochemical pathways. They are known to exhibit:

- Antiviral Activity : Research indicates that piperidine derivatives can inhibit viral replication stages, particularly in the context of Ebola virus and other viral pathogens .

- Anticancer Effects : Studies have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .

- DPP-4 Inhibition : Some aminomethyl-pyridine derivatives have been identified as potent inhibitors of DPP-4, which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antiviral Studies : A series of compounds based on aminomethyl-piperidine scaffolds were tested against the Ebola virus. The most potent derivatives exhibited significant inhibition of viral entry, indicating that structural modifications can enhance antiviral efficacy .

- Cancer Research : In vitro studies demonstrated that certain piperidine derivatives induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .

- DPP-4 Inhibitors : A collection of aminomethyl-pyridines was synthesized and evaluated for DPP-4 inhibition. One compound showed high selectivity over similar peptidases, highlighting the potential for diabetes management .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

- Antidepressant Activity : Research indicates that piperidine derivatives can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone may act on serotonin and norepinephrine receptors, providing a basis for further studies in depression treatment .

- Anticancer Properties : The compound's ability to interact with various biological pathways suggests potential anticancer applications. Piperidine derivatives have shown effectiveness in inhibiting tumor growth and metastasis in preclinical studies .

Neuropharmacology

Piperidine derivatives are known for their interaction with central nervous system receptors, making them candidates for neuropharmacological research.

- Cognitive Enhancement : Some studies suggest that compounds like this compound may enhance cognitive functions by acting as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Building Block for Drug Synthesis : Its unique structure allows it to be used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system .

Case Study 1: Antidepressant Activity

A study conducted on piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced their antidepressant activity. The introduction of an aminomethyl group enhanced binding affinity to serotonin receptors, indicating that this compound could be a promising candidate for further development .

Case Study 2: Anticancer Research

In vitro studies showed that piperidine derivatives could inhibit the proliferation of cancer cell lines. Specifically, this compound was tested against breast cancer cells, resulting in significant reductions in cell viability and migration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Based Methanones

Compound A : 1-(4-Chlorophenyl)cyclopropylmethanone

- Structure : Piperazine ring (instead of piperidine) with a 4-chlorophenyl-substituted cyclopropane.

- Bioactivity :

- Key Difference : The piperazine ring and 4-chlorophenyl group enhance solubility and target affinity compared to the unsubstituted cyclopropane in the target compound.

Compound B : Phenyl(piperidin-1-yl)methanone

Cyclopropane Carbonyl Derivatives with Heterocyclic Substitutions

Compound C : Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone

- Structure : Incorporates a benzimidazole-pyrimidine substituent on the piperidine ring.

- Bioactivity :

- Key Difference: The bulky heterocyclic substituent increases molecular weight (504.58 g/mol) and improves target specificity compared to the simpler aminomethyl group in the target compound.

Compound D : (3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)(cyclopropyl)methanone

Aminomethyl-Substituted Piperidine Analogs

Compound E : 2-Amino-1-[(S)-3-(cyclopropylmethylamino)piperidin-1-yl]ethanone

- Structure: Ethanone group and cyclopropylmethylamino substituent on piperidine.

- Relevance: The ethanone moiety may improve membrane permeability compared to the cyclopropane carbonyl group in the target compound .

Structural and Bioactivity Data Table

*N/A: No direct bioactivity data reported in provided evidence.

Discussion of Key Structural Features

- Cyclopropane Carbonyl Group : Enhances rigidity and metabolic stability compared to linear alkyl chains .

- Aminomethyl Group: Facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors .

- Piperidine vs. Piperazine : Piperazine derivatives (e.g., Compound A) often exhibit improved solubility but may suffer from off-target effects due to increased basicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.